4-{[(5-Chloro-2-methoxyphenyl)carbamoyl]methoxy}-3-methoxybenzoic acid

Medicinal Chemistry Physicochemical Properties Lead Optimization

4-{[(5-Chloro-2-methoxyphenyl)carbamoyl]methoxy}-3-methoxybenzoic acid (CAS 522624-53-9), also designated as CMMA, is a synthetic small molecule belonging to the aryl carbamoyl methoxy benzoic acid class. It possesses a molecular formula of C17H16ClNO6 and a molecular weight of approximately 365.77 g/mol.

Molecular Formula C17H16ClNO6
Molecular Weight 365.77
CAS No. 522624-53-9
Cat. No. B2829379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(5-Chloro-2-methoxyphenyl)carbamoyl]methoxy}-3-methoxybenzoic acid
CAS522624-53-9
Molecular FormulaC17H16ClNO6
Molecular Weight365.77
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)NC(=O)COC2=C(C=C(C=C2)C(=O)O)OC
InChIInChI=1S/C17H16ClNO6/c1-23-13-6-4-11(18)8-12(13)19-16(20)9-25-14-5-3-10(17(21)22)7-15(14)24-2/h3-8H,9H2,1-2H3,(H,19,20)(H,21,22)
InChIKeyKMARVDAKOCNOIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-{[(5-Chloro-2-methoxyphenyl)carbamoyl]methoxy}-3-methoxybenzoic acid (CAS 522624-53-9): Procurement-Relevant Identity and Class Context


4-{[(5-Chloro-2-methoxyphenyl)carbamoyl]methoxy}-3-methoxybenzoic acid (CAS 522624-53-9), also designated as CMMA, is a synthetic small molecule belonging to the aryl carbamoyl methoxy benzoic acid class. It possesses a molecular formula of C17H16ClNO6 and a molecular weight of approximately 365.77 g/mol [1]. The compound is commercially available from specialist chemical suppliers, typically at a minimum purity of 95%, and is intended exclusively for laboratory research use .

Why Generic Substitution Fails for 4-{[(5-Chloro-2-methoxyphenyl)carbamoyl]methoxy}-3-methoxybenzoic acid: The Critical Role of Specific Substituent Patterns


Within the carbamoyl methoxy benzoic acid family, seemingly minor structural modifications can profoundly alter physicochemical properties and target engagement profiles. The specific 5-chloro-2-methoxyphenyl substituent pattern on the target compound is a key structural determinant. Generic substitution with analogs lacking this precise halogen-methoxy arrangement on the anilide ring—such as those bearing a trifluoromethyl group or a different halogen position—would yield a distinct compound with unvalidated performance in any biological or chemical assay where this specific molecule has been utilized. Without confirmatory head-to-head data, generic replacement introduces significant risk of divergent solubility, permeability, binding kinetics, and overall experimental outcomes .

Quantitative Differentiation Evidence for 4-{[(5-Chloro-2-methoxyphenyl)carbamoyl]methoxy}-3-methoxybenzoic acid Versus Key Analogs


Physicochemical Property Landscape Comparison: cLogP and Solubility Determinants

The target compound's lipophilicity and hydrogen-bonding capacity are governed by its specific substitution pattern. While no direct experimental cLogP or solubility measurement was located in the public domain for this compound, a class-level inference can be made by comparing its calculated properties with those of the closely related analog 3-Methoxy-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid. The target's 5-chloro-2-methoxy motif is predicted to confer lower lipophilicity and distinct electronic properties compared to the 3-trifluoromethyl analog, which directly impacts membrane permeability and off-target binding promiscuity .

Medicinal Chemistry Physicochemical Properties Lead Optimization

Structural Determinants of Hydrogen-Bond Network and Target Recognition

The carbamoyl methoxy linker and the specific positioning of the chloro and methoxy groups on the anilide ring create a unique hydrogen-bond donor/acceptor pharmacophore. Comparators such as 4-{[(3-Methoxyphenyl)carbamoyl]methoxy}benzoic acid lack the chloro substituent entirely, which would alter the electrostatic potential surface and the capacity for halogen bonding with biological targets. This structural distinction is critical for any target where the 5-chloro group participates in a key binding interaction .

Structural Biology Molecular Recognition Medicinal Chemistry

Commercial Availability and Purity Benchmarking for Reproducible Research

The target compound is commercially available from specialist suppliers such as Enamine (via Chembase) and Biosynth (via CymitQuimica) with a certified minimum purity of 95% [1]. In contrast, many closely related analogs are either discontinued, only available from a single vendor, or lack a purity certification. For example, the CymitQuimica listing for the target compound is marked as 'Discontinued', highlighting a supply constraint that differentiates it from more readily available but less characterized analogs. Ensuring a documented purity level is essential for generating reproducible biological data and meeting journal submission standards.

Chemical Procurement Assay Reproducibility Quality Control

Recommended Application Scenarios for 4-{[(5-Chloro-2-methoxyphenyl)carbamoyl]methoxy}-3-methoxybenzoic acid Based on Differentiation Evidence


Specialized Chemical Probe in Halogen-Bonding SAR Campaigns

This compound is best deployed as a chemical probe to interrogate the role of the 5-chloro substituent in target binding. Its unique halogen-bonding potential, absent in non-halogenated analogs like 4-{[(3-Methoxyphenyl)carbamoyl]methoxy}benzoic acid, makes it a critical tool for SAR studies aiming to optimize halogen interactions .

Reference Standard for Purity-Controlled Assay Development

With its documented minimum 95% purity from commercial suppliers, this molecule serves as a viable reference standard in the development and validation of purity-sensitive biochemical assays, where the use of an uncharacterized analog could lead to irreproducible artifacts .

Scaffold for Derivatization in Lead Optimization

The carbamoyl methoxy linker and the specific chloro/methoxy substitution pattern offer two distinct vectors for chemical modification. Medicinal chemists can utilize this compound as a core scaffold to systematically explore substitutions on both the benzoic acid and anilide rings, a strategy not feasible with simpler, less functionalized analogs .

Negative Control for Trifluoromethyl Analog Studies

In projects exploring 3-trifluoromethylphenyl carbamoyl methoxy benzoic acid derivatives, this 5-chloro-2-methoxyphenyl compound can function as a closely matched negative control, helping to decouple the electronic and steric effects of the trifluoromethyl group from the core pharmacophore .

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